molecular formula C21H16FN3O2 B12119438 3-fluoro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

3-fluoro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B12119438
M. Wt: 361.4 g/mol
InChI Key: YJCUKYGCQDMKHW-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a benzamide group in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Benzamide Formation: The final step involves the coupling of the quinazolinone derivative with a benzoyl chloride derivative in the presence of a base like triethylamine or pyridine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the quinazolinone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized phenyl rings.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-fluoro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders. Its ability to inhibit specific enzymes and pathways makes it a valuable lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(5-oxo-6,7-dihydroquinazolin-2-yl)benzamide
  • 3-fluoro-N-(5-oxo-7-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
  • 3-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s metabolic stability and lipophilicity, improving its bioavailability and efficacy. Additionally, the phenyl group contributes to its binding affinity and specificity towards biological targets, making it a more potent and selective compound in various applications.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-fluoro-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C21H16FN3O2/c22-16-8-4-7-14(9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-5-2-1-3-6-13/h1-9,12,15H,10-11H2,(H,23,24,25,27)

InChI Key

YJCUKYGCQDMKHW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

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